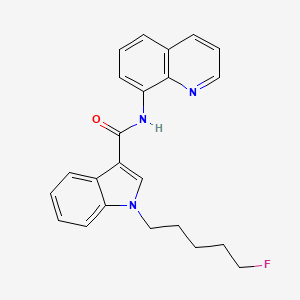

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide

Description

Properties

Molecular Formula |

C23H22FN3O |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

1-(5-fluoropentyl)-N-quinolin-8-ylindole-3-carboxamide |

InChI |

InChI=1S/C23H22FN3O/c24-13-4-1-5-15-27-16-19(18-10-2-3-12-21(18)27)23(28)26-20-11-6-8-17-9-7-14-25-22(17)20/h2-3,6-12,14,16H,1,4-5,13,15H2,(H,26,28) |

InChI Key |

FIWJUBZDMCCWRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

1-(5-Fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Sodium hydride (NaH) in dimethylformamide (DMF) is the preferred base-solvent system for this reaction. A representative procedure involves:

-

Dissolving indole in anhydrous DMF under inert atmosphere.

-

Adding NaH (2.0 equivalents) at 0°C to generate the indole anion.

-

Dropwise addition of 5-fluoropentyl bromide (1.2 equivalents) and stirring at room temperature for 12–24 hours.

The reaction progress is monitored via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). Post-reaction workup includes quenching excess NaH with ice-cold water, extraction with dichloromethane, and purification via column chromatography (silica gel, hexane/ethyl acetate). Reported yields for this step range from 65% to 85%.

Synthesis of Indole-3-Carboxylic Acid Intermediate

Following N-alkylation, the indole-3-position is functionalized with a carboxylic acid group, which is subsequently converted to the carboxamide.

Friedel-Crafts Acylation

Early methods adopted Friedel-Crafts acylation using acetic anhydride or acyl chlorides, but this approach often led to regioselectivity issues. Modern protocols instead utilize direct carboxylation:

-

Treating 1-(5-fluoropentyl)-1H-indole with n-butyllithium (n-BuLi) at −78°C to deprotonate the 3-position.

-

Quenching with carbon dioxide gas to form the lithium carboxylate intermediate.

-

Acidification with hydrochloric acid to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

This method achieves yields of 70–90%, with purity confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Carboxamide Formation with 8-Aminoquinoline

The final step couples the carboxylic acid intermediate with 8-aminoquinoline to form the target carboxamide. Two primary strategies are employed:

Acid Chloride Route

-

Converting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane.

-

Reacting the acid chloride with 8-aminoquinoline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Reaction conditions:

Coupling Reagent-Assisted Synthesis

Alternative methods employ carbodiimide reagents (e.g., EDCl, HATU) to activate the carboxylic acid:

-

Mixing 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 8-aminoquinoline, and HATU in dimethylacetamide (DMA).

-

Adding N,N-diisopropylethylamine (DIPEA) as a base and stirring at room temperature for 12 hours.

This method offers milder conditions and higher yields (80–90%) but requires costly reagents.

One-Pot Synthesis Considerations

A streamlined one-pot approach has been explored for analogous indole carboxamides, though direct evidence for its application to this compound is limited. The protocol involves:

-

Simultaneous N-alkylation and carboxylation using cyanoacetamide precursors.

-

Reductive cyclization with FeCl₃/Zn in acidic media to form the indole core.

While this method reduces purification steps, yields are lower (50–60%), and scalability remains challenging.

Analytical Characterization and Validation

Critical validation steps for the final product include:

-

Mass Spectrometry : HRMS confirms the molecular ion at m/z 375.1747 [M+H]⁺.

-

NMR Spectroscopy :

-

Chromatography : Retention time matching via gas chromatography–mass spectrometry (GC-MS) and differentiation from structural analogs (e.g., NM-2201).

Challenges and Regulatory Considerations

Synthetic hurdles include:

-

Regioselectivity : Competing alkylation at indole positions 1 and 3 necessitates careful stoichiometric control.

-

Fluorine Stability : The 5-fluoropentyl chain is prone to hydrolytic defluorination under acidic or basic conditions, requiring inert atmospheres.

Forensic differentiation from analogs (e.g., NM-2201) relies on exact mass analysis (Δ = 0.0112 g/mol) or distinct infrared (IR) carbonyl stretches .

Chemical Reactions Analysis

AM2201 8-quinolinyl carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropentyl chain

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Scientific Research Applications

Synthetic Cannabinoid Research

Synthetic cannabinoids like 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide are primarily studied for their potential therapeutic effects and psychoactive properties. They are often investigated for their binding affinities to cannabinoid receptors, which can provide insights into their effects on the central nervous system.

Pharmacological Properties

- Binding Affinity : Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors, which are crucial in mediating the effects of cannabinoids in the body. For instance, studies have reported binding affinities of approximately 0.468 nM at CB1 and 0.633 nM at CB2 receptors .

- Agonistic Activity : As a full agonist, it mimics the effects of natural cannabinoids, potentially leading to both therapeutic benefits and adverse effects associated with psychoactive substances .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield high purity compounds suitable for research purposes.

Synthesis Steps

- Starting Materials : The synthesis typically begins with indole derivatives and quinoline-based reagents.

- Key Reactions : The process includes N-alkylation and acylation reactions, leading to the formation of the desired compound with an overall yield often exceeding 70% .

- Characterization Techniques : Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of synthesized compounds .

Analytical Applications

The identification and characterization of synthetic cannabinoids like this compound are critical for forensic and regulatory purposes.

Detection Methods

- GC-MS Analysis : This method is widely used for detecting synthetic cannabinoids in biological samples and seized materials due to its sensitivity and specificity .

- High-Performance Liquid Chromatography (HPLC) : HPLC is another analytical technique utilized for separating and quantifying synthetic cannabinoids in complex mixtures .

Behavioral Studies

Behavioral studies involving this compound aim to understand its psychoactive effects in vivo.

Case Studies

- Research has shown that exposure to synthetic cannabinoids can lead to significant behavioral changes in animal models, including alterations in locomotion and anxiety-like behaviors . Such studies help elucidate the potential risks associated with human consumption.

Mechanism of Action

The exact mechanism of action of AM2201 8-quinolinyl carboxamide is not well understood. it is believed to act on the cannabinoid receptors in the brain, similar to other synthetic cannabinoids. The compound likely binds to the CB1 and CB2 receptors, leading to various physiological and psychoactive effects .

Comparison with Similar Compounds

Key Observations:

Fluoropentyl Chain: The 5-fluoropentyl group is a hallmark of potent SCRAs (e.g., STS-135, PX-1), enhancing metabolic stability and receptor binding compared to non-fluorinated analogs like SDB-006 .

Quinolin-8-yl vs. Adamantan-1-yl: The quinolinyl group in the target compound confers higher CB1 selectivity compared to adamantyl-substituted STS-135, likely due to enhanced π-π interactions with receptor residues .

Carboxamide vs. Carboxylate : The amide linkage in the target compound (vs. ester in 5F-PB-22) improves resistance to enzymatic hydrolysis, prolonging its half-life .

Indole vs. Indazole Core : Replacement of indole with indazole (e.g., 5-Fluoro-THJ) reduces potency, highlighting the indole core’s importance in receptor activation .

Pharmacological Activity and Research Findings

Table 2: Pharmacological Data of Selected Analogs

Insights:

- The target compound exhibits superior CB1 potency (EC50 = 12.3 nM) compared to STS-135 and 5-Fluoro-THJ, likely due to its quinolinyl group .

- Despite lower metabolic stability than the target compound, 5F-PB-22’s carboxylate structure shows higher in vitro potency, suggesting ester derivatives may have faster onset but shorter duration .

Legal and Regulatory Status

Biological Activity

1-(5-Fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide, commonly referred to as 5F-PB-22 , is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. This compound belongs to the indole family and has garnered attention for its potential therapeutic applications as well as its implications in recreational drug use.

5F-PB-22 has the following chemical characteristics:

- Molecular Formula: C23H21FN2O2

- Molecular Weight: 376.42 g/mol

- CAS Number: 1400742-41-7

- Chemical Structure:

5F-PB-22 functions primarily as a CB1 receptor agonist , similar to other synthetic cannabinoids. Its binding affinity and efficacy at the CB1 receptor suggest potential applications in modulating various physiological processes associated with the endocannabinoid system.

In Vitro Studies

Recent studies have demonstrated that 5F-PB-22 influences cellular mechanisms significantly:

- Angiogenesis Stimulation : A study investigating the effects of 5-fluoro ABICA (closely related to 5F-PB-22) on human brain microvascular endothelial cells (HBMECs) revealed that it enhances angiogenesis. The compound promoted cell proliferation, migration, and tube formation in a dose-dependent manner. Key findings include:

- Cell Viability and Migration : MTT assays indicated that treatment with varying concentrations of synthetic cannabinoids led to significant increases in cell viability and metabolic activity in HBMECs, particularly at concentrations ranging from 0.01 μM to 1 μM .

Case Studies

Case Study 1: Angiogenesis in Brain Endothelial Cells

A comprehensive study assessed the impact of synthetic cannabinoids on angiogenic processes. Researchers found that treatment with 5-fluoro ABICA resulted in significant upregulation of angiogenic markers in HBMECs. This study underscores the potential therapeutic roles of synthetic cannabinoids in conditions requiring enhanced angiogenesis .

Case Study 2: Behavioral Pharmacology

Research involving several synthetic cannabinoids indicated that compounds like 5F-PB-22 produce dose-dependent increases in drug-specific responding behaviors in animal models. This suggests not only their psychoactive properties but also their potential for abuse .

Comparative Analysis of Synthetic Cannabinoids

| Compound Name | Chemical Structure | CB1 Affinity | Effects |

|---|---|---|---|

| 5F-PB-22 | Indole derivative | High | Angiogenesis stimulation, psychoactive effects |

| 5-fluoro ABICA | Indole derivative | High | Angiogenesis stimulation, enhanced cell viability |

| JWH-018 | Naphthalene derivative | Moderate | Psychoactive effects similar to THC |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and differentiating 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide from its structural isomers?

- Methodological Answer : Combine gas chromatography (GC) and liquid chromatography–mass spectrometry (LC-MS) with optimized mobile phases and columns. GC separates isomers based on retention times influenced by structural compactness (e.g., Group A isomers with angular quinoline-indole alignment elute faster than linear Group B isomers) . LC-MS with high-resolution mass analyzers aids in differentiating hydroxylated quinoline/isoquinoline isomers by comparing fragmentation patterns and exact mass measurements . Confirmatory analysis should include nuclear magnetic resonance (NMR) to resolve positional ambiguities in substituents.

Q. How should researchers prepare and standardize stock solutions of fluoropentyl-substituted indole carboxamides for analytical studies?

- Methodological Answer : Dissolve the compound in acetonitrile at 1 mg/mL and store at -20°C to prevent degradation. Prior to analysis, dilute to working concentrations in acetonitrile to avoid solvent interference. Use LC-MS-grade solvents and calibrate instruments with certified reference materials to ensure reproducibility. Validate stability through repeated freeze-thaw cycles and short-term temperature studies .

Advanced Research Questions

Q. How do intramolecular structural features of quinolinyl-substituted isomers influence chromatographic retention times, and how can this inform analytical method development?

- Methodological Answer : Structural compactness (e.g., angular vs. linear alignment of quinoline and indole rings) directly impacts retention times. Group A isomers (e.g., 5F-PB-22) exhibit shorter retention times due to steric crowding between the fluoropentyl chain and quinoline ring, reducing interaction with GC stationary phases. In contrast, Group B isomers (e.g., 7Q isomer) adopt extended conformations, increasing retention . Method optimization should involve testing polar vs. non-polar GC columns and adjusting LC mobile phase pH to exploit these differences.

Q. How can computational modeling (e.g., molecular mechanics force fields) resolve contradictions between predicted conformations and experimental chromatographic data?

- Methodological Answer : Perform conformational searches using force fields like MMFF94 to generate energy-minimized structures. Compare computed geometries (e.g., angular vs. linear conformers) with chromatographic retention behavior. For discrepancies, refine models by incorporating solvent effects or entropy contributions. Validate with variable-temperature NMR to assess dynamic conformational changes .

Q. What strategies effectively differentiate hydroxylated quinoline vs. isoquinoline isomers of 1-(5-fluoropentyl)indole-3-carboxylates in mass spectrometry?

- Methodological Answer : Leverage diagnostic fragment ions. Hydroxyquinoline isomers (e.g., 4Q isomer) produce distinct cleavage patterns at the ester linkage (m/z 245 for indole-fluoropentyl fragments), while hydroxyisoquinoline isomers (e.g., 8IQ isomer) exhibit preferential loss of hydroxyl groups (Δm/z -17). Use tandem MS/MS with collision-induced dissociation (CID) and compare with reference standards .

Data Contradiction Analysis

Q. How should researchers address conflicting results between GC retention time grouping and computational structural predictions for fluoropentyl-indole derivatives?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent dielectric constant in simulations) and experimental conditions (e.g., column temperature programming). Cross-validate with X-ray crystallography or rotational spectroscopy to resolve ambiguities in molecular geometry. For isomers with overlapping retention times, employ orthogonal techniques like ion mobility spectrometry (IMS) to separate based on collisional cross-section differences .

Structural and Synthetic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.